6,8-Dichloroquinolin-2(1H)-one
Overview
Description
6,8-Dichloroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to maintain purity and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into less chlorinated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Less chlorinated quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
6,8-Dichloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-Dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 6,8-Dichloroquinoline
- 6,8-Dichloro-4-hydroxyquinoline
Comparison: 6,8-Dichloroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the quinolin-2(1H)-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6,8-dichloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQYJSQVLEZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648167 | |
Record name | 6,8-Dichloroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-28-4 | |
Record name | 6,8-Dichloroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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